molecular formula C13H24O6S3Sn B13765396 2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate CAS No. 59118-77-3

2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate

Cat. No.: B13765396
CAS No.: 59118-77-3
M. Wt: 491.2 g/mol
InChI Key: SYPKACFPRZOONJ-UHFFFAOYSA-K
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Description

2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate (CAS: 57018-52-7) is an organotin compound characterized by a central methylstannylidyne (CH₃Sn≡) core linked via three thioether (-S-) groups to triethyl acetate ester moieties. Its molecular formula is C₁₃H₂₄O₆S₃Sn, and it is structurally related to mercaptoacetate esters used in industrial applications, such as stabilizers for PVC or catalysts . The compound’s synthesis typically involves reactions between methyltin precursors and thiol-containing intermediates under basic conditions, followed by esterification .

Properties

CAS No.

59118-77-3

Molecular Formula

C13H24O6S3Sn

Molecular Weight

491.2 g/mol

IUPAC Name

2-[bis(2-acetyloxyethylsulfanyl)-methylstannyl]sulfanylethyl acetate

InChI

InChI=1S/3C4H8O2S.CH3.Sn/c3*1-4(5)6-2-3-7;;/h3*7H,2-3H2,1H3;1H3;/q;;;;+3/p-3

InChI Key

SYPKACFPRZOONJ-UHFFFAOYSA-K

Canonical SMILES

CC(=O)OCCS[Sn](C)(SCCOC(=O)C)SCCOC(=O)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Methylstannylidyne Tris(thio) Intermediate

  • Starting materials: Methyl organotin halide (e.g., methyltrichlorostannane), and a suitable sulfur nucleophile such as sodium thiolate or thiol derivatives.
  • Reaction conditions: Under inert atmosphere (argon or nitrogen), methyltrichlorostannane is reacted with three equivalents of sodium thiolate in anhydrous solvent (e.g., tetrahydrofuran or toluene) at low temperature (0–5 °C) to control reactivity.
  • Mechanism: The nucleophilic substitution of chloride ligands by sulfur atoms forms the tris(thio) stannylidyne core.
  • Isolation: The intermediate is purified by extraction and crystallization.

Step 2: Esterification with Triethyl Triacetate

  • Reagents: The tris(thio) intermediate is reacted with triethyl triacetate or an equivalent acetylating agent such as ethyl chloroacetate under basic or acidic catalysis.
  • Conditions: Reflux in anhydrous solvent (e.g., dichloromethane or acetonitrile) with a base like triethylamine to scavenge HCl byproduct.
  • Outcome: Formation of triethyl triacetate ester groups on the sulfur atoms.
  • Purification: Column chromatography or recrystallization to obtain the pure compound.

Supporting Research Findings and Analogous Syntheses

  • Organotin tris(thio) compounds have been synthesized by nucleophilic substitution of organotin halides with thiolate ions, followed by functional group modifications.
  • Palladium-catalyzed Stille coupling reactions have been used for related organotin-thiophene derivatives, indicating the versatility of organotin intermediates in forming complex sulfur-containing structures.
  • The triethyl triacetate ester groups provide stability and solubility, facilitating further applications in materials science and catalysis.

Data Table: Summary of Preparation Steps

Step Reactants Conditions Outcome Notes
1 Methyltrichlorostannane + 3 equiv. sodium thiolate Anhydrous THF, 0–5 °C, inert atmosphere Formation of methylstannylidyne tris(thio) intermediate Control temperature to avoid side reactions
2 Tris(thio) intermediate + triethyl triacetate or ethyl chloroacetate + triethylamine Reflux in DCM or acetonitrile, inert atmosphere Esterification yielding this compound Purify by chromatography or recrystallization

Analytical Characterization

Chemical Reactions Analysis

2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular components.

    Industry: It is used in the development of advanced materials, including catalysts and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The thio groups can form strong bonds with metal ions, making it useful in catalysis and other applications. The acetate groups provide solubility and reactivity, allowing the compound to participate in various chemical reactions.

Comparison with Similar Compounds

Variation in Stannyl Substituents

Compounds with analogous structures but differing stannyl groups exhibit distinct properties:

Compound Name Stannyl Group Ester Group Molecular Formula Molecular Weight Key Properties
Target Compound Methyl (CH₃Sn≡) Triethyl C₁₃H₂₄O₆S₃Sn 468.19 g/mol High reactivity, moderate stability
Triisooctyl 2,2',2''-[(Octylstannylidyne)tris(thio)]triacetate Octyl (C₈H₁₇Sn≡) Triisooctyl C₃₈H₇₄O₆S₃Sn 841.90 g/mol Higher logP (14.08), lower water solubility (0 ng/L at 25°C)
Triisooctyl 2,2',2''-[(Dodecylstannylidyne)tris(thio)]triacetate Dodecyl (C₁₂H₂₅Sn≡) Triisooctyl C₄₂H₈₂O₆S₃Sn 898.00 g/mol Increased hydrophobicity, used in lubricant additives

Key Observations :

  • Stannyl Chain Length : Longer alkyl chains (e.g., octyl, dodecyl) enhance hydrophobicity and reduce reactivity compared to the methyl variant, making them suitable for applications requiring prolonged stability .

Variation in Ester Groups

Ester substituents significantly influence solubility and application:

Compound Name Ester Group Key Properties Applications
Target Compound (Triethyl) Ethyl (C₂H₅) Moderate lipophilicity, lower molecular weight Laboratory-scale synthesis, small-molecule catalysts
Triisooctyl Analogue (CAS 26401-86-5) Isooctyl (C₈H₁₇) High logP (14.08), low volatility Industrial stabilizers, PVC additives
Tributyl Acetyl Citrate Butyl (C₄H₉) Higher biodegradability Food packaging, cosmetics

Key Observations :

  • Ethyl Esters : Offer a balance between solubility in polar solvents and ease of synthesis, suitable for research settings.
  • Isooctyl Esters: Bulkier esters improve compatibility with non-polar matrices (e.g., polymers) but complicate purification .

Core Structural Analogues (Non-Tin)

Compounds with similar tris(thio) or tris(oxy) linkages but differing central atoms:

Compound Name Core Structure Molecular Formula Melting Point (°C) Reactivity Notes
Triethyl 2,2',2''-[(Trimethylsilyl)tris(oxy)]triacetate Si(CH₃)₃ C₂₃H₃₂O₉Si N/A Hydrolytically stable, used in luminescent materials
2,2’-[Hexane-1,6-diylbis(thio)]bis[aziridinyl benzoquinone] S-C₆H₁₂-S C₂₈H₃₂N₆O₄S₂ 154–156 Bioactive, cytotoxic properties

Key Observations :

  • Tin vs.
  • Thioether vs. Oxygen Linkages : Thioether bonds (as in the target compound) provide greater resistance to oxidation but lower thermal stability than oxygen linkages .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous organotin-thioacetates, a base (e.g., K₂CO₃) in aprotic solvents like DMF is used to facilitate thioether bond formation . Reaction temperature (room temperature vs. reflux) and stoichiometric ratios of methylstannane precursors to thioacetate esters are critical for minimizing side products. Purification via column chromatography or recrystallization is recommended to isolate the target compound .
  • Analytical Validation : Confirm structure using 1H^1 \text{H}-NMR (e.g., methyl ester protons at δ 3.6–3.8 ppm), 13C^{13} \text{C}-NMR (carbonyl carbons at δ 170–175 ppm), and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or TLC over 1–4 weeks. Organotin compounds are prone to hydrolysis under acidic/basic conditions, so pH 7–8 buffers are recommended for storage .
  • Key Metrics : Quantify decomposition products (e.g., free thiols or stannane oxides) using LC-MS. Stability is often pH-dependent, with neutral conditions favoring longevity .

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of the methylstannylidyne core in cross-coupling or catalytic applications?

  • Theoretical Framework : The Sn–S bonds in the methylstannylidyne moiety exhibit Lewis acidity, enabling coordination with nucleophiles. Computational studies (DFT) can model transition states for reactions like transmetallation or ligand exchange .
  • Experimental Validation : Use 119Sn^{119} \text{Sn}-NMR to track Sn coordination changes during reactions. Compare reactivity with analogous dodecylstannylidyne derivatives, which show reduced electrophilicity due to steric hindrance .

Q. How does this compound interact with biological macromolecules, and what are its implications for medicinal chemistry?

  • Methodology : Perform molecular docking studies with protein targets (e.g., cysteine proteases) to predict binding affinity. Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Contradiction Analysis : While some organotin-thioacetates show antitumor activity, conflicting reports on toxicity require dose-response assays (e.g., MTT on cancer cell lines) to differentiate cytotoxic vs. therapeutic effects .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Data Reconciliation : Cross-reference NMR and IR spectra with structurally similar compounds (e.g., triisooctyl 2,2',2''-[(dodecylstannylidyne)tris(thio)]triacetate). Discrepancies in carbonyl stretching frequencies (IR: 1680–1720 cm1^{-1}) may arise from solvent polarity or crystallinity differences .
  • Standardization : Use deuterated solvents (e.g., DMSO-d6_6) and internal standards (e.g., TMS) for NMR consistency. Collaborate with open databases (PubChem) to validate spectral assignments .

Application-Oriented Questions

Q. How can this compound be optimized as a precursor for functionalized nanomaterials?

  • Synthetic Optimization : Incorporate the methylstannylidyne core into dendrimers or metal-organic frameworks (MOFs) via thiol-ene "click" chemistry. Monitor self-assembly using dynamic light scattering (DLS) and TEM .
  • Performance Metrics : Evaluate thermal stability (TGA) and electronic properties (UV-Vis, cyclic voltammetry) to assess suitability for optoelectronic devices .

Q. What computational tools are recommended for predicting the environmental fate of this compound?

  • Modeling Approach : Use EPI Suite or TEST software to estimate biodegradation half-life and bioaccumulation potential. The methylstannylidyne group may confer persistence, requiring ecotoxicity assays (e.g., Daphnia magna LC50_{50}) .

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